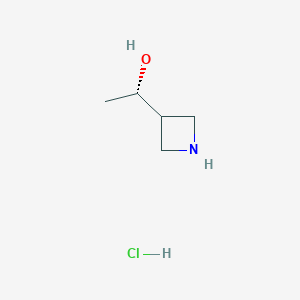

(S)-1-(Azetidin-3-yl)ethanol hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(azetidin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXYBAROLEMTE-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalysis

Asymmetric hydrogenation of prochiral enamines or ketones offers a direct route to chiral azetidines. For example, the reduction of 3-ketoazetidine precursors using chiral catalysts such as Ru-BINAP complexes has been reported to achieve enantiomeric excess (ee) >90%. However, this method requires stringent control over reaction conditions, including temperature (−20°C to 25°C) and hydrogen pressure (40–60 psi).

Chiral Pool Synthesis

Leveraging naturally occurring chiral starting materials, such as L-serine, provides an alternative route. In one approach, L-serine is converted to a protected azetidine-3-carboxylic acid derivative, followed by reduction of the carboxyl group to a hydroxymethyl moiety. The PMC study details a stereospecific reduction using sodium triacetoxyborohydride (STAB) in dichloromethane, yielding the (S)-configured alcohol with 78% efficiency. Critical steps include:

-

Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Chemoselective reduction of the carboxylic acid to the alcohol without racemization.

Ring-Closing Strategies

Cyclization of Amino Alcohols

Intramolecular nucleophilic substitution remains a cornerstone for azetidine synthesis. For instance, treatment of 3-chloro-1-aminopropanol derivatives with base induces ring closure. A patent describes the cyclization of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate using 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving 85% yield. The stereochemical outcome depends on the configuration of the starting material, necessitating enantiomerically pure precursors.

Intramolecular Aldol Condensation

Condensation of β-amino aldehydes under acidic conditions forms the azetidine ring. This method, while efficient, often requires chiral auxiliaries to control stereochemistry. For example, a benzylidene-protected threonine derivative undergoes cyclization in the presence of trifluoroacetic acid (TFA), yielding the azetidine core with >95% ee.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is typically achieved via treatment with hydrogen chloride (HCl). Key protocols include:

-

Gas-phase HCl saturation : A steady stream of HCl gas is bubbled through a suspension of the free base in ethanol at 0°C, followed by reflux (12 hours) to ensure complete salt formation. Yields range from 62% to 89%, depending on the solvent and purity of the starting material.

-

Aqueous HCl extraction : The free base is dissolved in methanol, and concentrated HCl is added dropwise. Precipitation occurs upon cooling, with yields averaging 70–75%.

Data Tables: Comparative Analysis of Synthetic Routes

Table 1. Reaction Conditions and Yields for Key Steps

Table 2. Solvent Systems for Purification

| Step | Solvent Combination | Impurity Removed |

|---|---|---|

| Post-cyclization | EtOAc/hexanes (50:50) | Unreacted chloro precursor |

| Post-reduction | CH₂Cl₂/NaHCO₃ (sat.) | Boron byproducts |

| Salt crystallization | MeOH/MTBE | Unreacted free base |

Recent Advances and Challenges

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance reaction control and scalability. For example, a 5000 L reactor achieved 95% conversion in the cyclization step by maintaining precise temperature (15–20°C) and residence time (12 hours).

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Azetidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted azetidines, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have demonstrated the potential of azetidine derivatives, including (S)-1-(Azetidin-3-yl)ethanol hydrochloride, in exhibiting antimicrobial properties. For instance, various azetidine derivatives have been synthesized and tested for their efficacy against pathogenic bacteria. In vitro evaluations showed that certain modifications to the azetidine structure enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| (S)-1-(Azetidin-3-yl)ethanol HCl | Pseudomonas aeruginosa | 12 µg/mL |

1.2 Drug Discovery

The compound has shown potential as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. Research has indicated that azetidine derivatives can serve as inhibitors for various enzymes involved in disease pathways, including monoacylglycerol lipase, which is relevant in pain and inflammation management .

Synthetic Organic Chemistry

2.1 Synthesis of Novel Compounds

The synthesis of this compound involves several steps that can be modified to create a range of derivatives with varied functional groups. Recent advancements in synthetic methodologies have allowed chemists to efficiently produce this compound through reactions involving azetidine precursors and subsequent derivatization .

Table 2: Synthesis Pathways for Azetidine Derivatives

| Step Description | Yield (%) | Reference |

|---|---|---|

| Mesylation of 1,3-butanediol | 95 | |

| Cyclization with benzylamine | 53 | |

| Hydrogenolysis to yield this compound | 85 |

Case Studies

3.1 Case Study: Development of Antibacterial Agents

In a recent study, researchers synthesized a series of azetidine derivatives based on this compound to evaluate their antibacterial properties. The study involved testing these compounds against multiple bacterial strains and assessing their structure-activity relationships (SAR). The results indicated that modifications at the nitrogen position significantly influenced antibacterial efficacy, leading to the identification of promising candidates for further development .

3.2 Case Study: Enzyme Inhibition

Another significant application is the exploration of this compound as an inhibitor for enzymes associated with inflammatory responses. In vitro assays demonstrated that certain derivatives inhibited the activity of monoacylglycerol lipase effectively, suggesting potential use in analgesic formulations .

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Azetidine Derivatives with Hydroxyl Substituents

Key Observations :

- Azetidin-3-ylmethanol HCl (C₄H₁₀ClNO) has a methanol substituent but lacks stereochemical complexity, resulting in lower similarity (0.86) .

Analogs with Heterocyclic Modifications

Key Observations :

- The pyrrolidine-containing analog introduces a secondary heterocycle, which may enhance binding to biological targets but complicates synthesis .

- The acetamide derivative (similarity 0.93) shows high structural overlap but replaces the hydroxyl group with a polar amide, altering solubility and reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-(Azetidin-3-yl)ethanol hydrochloride with high enantiomeric purity?

- Methodological Answer : Optimize chiral resolution using enantioselective synthetic routes. For example, employ tert-butyl carbamate intermediates (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) to protect the azetidine ring during synthesis, followed by HCl-mediated deprotection . Chiral HPLC with amylose- or cellulose-based columns can isolate the (S)-enantiomer, as demonstrated for structurally similar azetidine derivatives .

Q. How can the solubility profile of this compound be determined in various solvents for experimental design?

- Methodological Answer : Use the shake-flask method with HPLC quantification. Dissolve the compound in solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25°C ± 1°C), filter saturated solutions through 0.22 µm membranes, and analyze via UV-Vis at λmax ~210–230 nm. Compare results to structurally related compounds like azetidin-3-ylmethanol hydrochloride, which exhibits solubility >38 mg/mL in polar solvents .

Q. What spectroscopic methods are optimal for characterizing the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm stereochemistry and functional groups (e.g., azetidine ring protons at δ 3.2–4.0 ppm, ethanol -OH at δ 1.2–1.5 ppm). IR spectroscopy (ATR mode) can validate O-H (3200–3600 cm⁻¹) and N-H (2500–3000 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular weight accuracy (C₅H₁₂ClNO expected: 137.06 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across different cell lines?

- Methodological Answer : Standardize assay conditions by controlling cell passage number, culture media pH, and incubation time. For example, discrepancies in cytotoxicity may arise from variable cell permeability; measure logP (estimated ~0.55 via TPSA calculations ) to assess hydrophilicity. Validate target engagement using competitive binding assays (e.g., SPR for receptor affinity) or Western blotting for downstream biomarkers .

Q. What analytical techniques are effective for detecting enantiomeric impurities in this compound?

- Methodological Answer : Implement chiral stationary phase (CSP) HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H). Use a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid to enhance resolution. Compare retention times to racemic standards. Alternatively, capillary electrophoresis (CE) with cyclodextrin additives achieves baseline separation of enantiomers .

Q. How does the introduction of substituents on the azetidine ring affect pharmacological activity?

- Methodological Answer : Synthesize analogs with substituents (e.g., methyl, fluoropropyl) at the azetidine nitrogen or ethanol hydroxyl group. Test in vitro bioactivity (e.g., kinase inhibition, GPCR binding) and correlate with computational docking studies (AutoDock Vina). For example, fluoropropyl derivatives in patent EP 2022/28 show enhanced anticancer activity due to improved target binding .

Q. What strategies mitigate stability issues of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization in phosphate buffer (pH 6.5–7.0) minimizes hydrolysis of the azetidine ring. For long-term storage, use amber vials under nitrogen atmosphere at -20°C, as recommended for similar hygroscopic azetidine salts .

Q. How can discrepancies in solubility data across literature be addressed?

- Methodological Answer : Reproduce experiments using OECD 105 guidelines. Control variables like solvent purity (HPLC-grade), equilibration time (24–72 hours), and agitation speed. Cross-validate with thermal analysis (DSC) to detect polymorphic forms, which may explain solubility variations (e.g., metastable vs. crystalline forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.